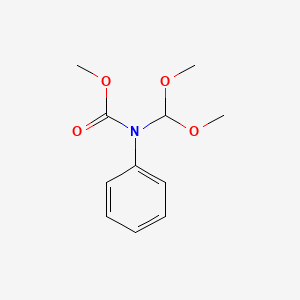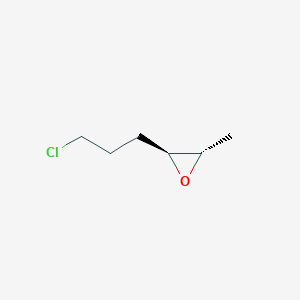
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive. This particular compound is characterized by the presence of a chloropropyl group and a methyl group attached to the oxirane ring, making it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-Chloropropyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of (2S,3S)-3-chloropropene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the epoxidation process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The strained ring structure of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition reactions: The epoxide ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include hydroxide ions, alkoxides, and amines.
Oxidizing agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield ring-opened products with the nucleophile attached to one of the carbon atoms of the former epoxide ring.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-(3-Chloropropyl)-3-methyloxirane involves its reactivity as an epoxide. The strained ring structure makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2-(3-Chloropropyl)-3-methyloxirane: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
(2S,3S)-2-(3-Bromopropyl)-3-methyloxirane: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity.
(2S,3S)-2-(3-Chloropropyl)-3-ethyloxirane: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane is unique due to its specific stereochemistry and the presence of both a chloropropyl and a methyl group. These features influence its reactivity and make it a valuable compound for various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
62614-73-7 |
|---|---|
Molekularformel |
C6H11ClO |
Molekulargewicht |
134.60 g/mol |
IUPAC-Name |
(2S,3S)-2-(3-chloropropyl)-3-methyloxirane |
InChI |
InChI=1S/C6H11ClO/c1-5-6(8-5)3-2-4-7/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
SUGPFSQLEHQIPK-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](O1)CCCCl |
Kanonische SMILES |
CC1C(O1)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


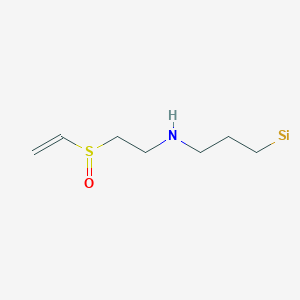
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
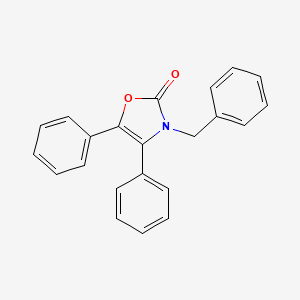
![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
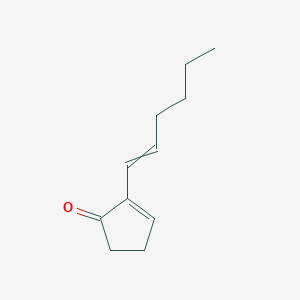
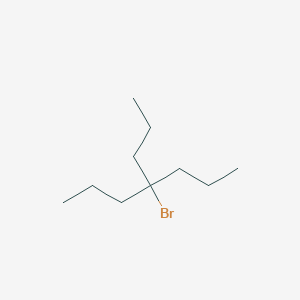
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)


![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
